molecular formula C9H7ClF3NO2 B12449513 2-Amino-2-[2-chloro-3-(trifluoromethyl)phenyl]acetic acid

2-Amino-2-[2-chloro-3-(trifluoromethyl)phenyl]acetic acid

Cat. No.: B12449513
M. Wt: 253.60 g/mol
InChI Key: YIMOVRXYBKQVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-[2-chloro-3-(trifluoromethyl)phenyl]acetic acid is an organic compound with a complex structure that includes an amino group, a chloro group, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[2-chloro-3-(trifluoromethyl)phenyl]acetic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable aromatic compound that contains the desired substituents.

    Halogenation: Introduction of the chloro group through halogenation reactions.

    Amination: Introduction of the amino group via amination reactions.

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[2-chloro-3-(trifluoromethyl)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form dechlorinated products.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Dechlorinated products.

    Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

2-Amino-2-[2-chloro-3-(trifluoromethyl)phenyl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-[2-chloro-3-(trifluoromethyl)phenyl]acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and trifluoromethyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(trifluoromethyl)benzoic acid
  • 2-Chloro-3-(trifluoromethyl)phenylacetic acid
  • 2-Amino-2-(trifluoromethyl)phenylacetic acid

Uniqueness

2-Amino-2-[2-chloro-3-(trifluoromethyl)phenyl]acetic acid is unique due to the presence of both chloro and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical properties. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H7ClF3NO2

Molecular Weight

253.60 g/mol

IUPAC Name

2-amino-2-[2-chloro-3-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C9H7ClF3NO2/c10-6-4(7(14)8(15)16)2-1-3-5(6)9(11,12)13/h1-3,7H,14H2,(H,15,16)

InChI Key

YIMOVRXYBKQVNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Cl)C(C(=O)O)N

Origin of Product

United States

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